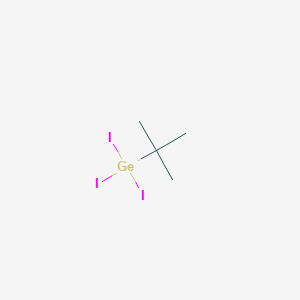
tert-Butyl(triiodo)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(triiodo)germane is an organogermanium compound characterized by the presence of a tert-butyl group and three iodine atoms attached to a germanium atom
准备方法
The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl(triiodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
作用机制
The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
相似化合物的比较
tert-Butyl(triiodo)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of iodine atoms.
Triphenylgermane: Contains three phenyl groups attached to the germanium atom.
Tetramethylgermane: Features four methyl groups attached to the germanium atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group and the highly reactive iodine atoms, which confer distinct chemical properties and reactivity compared to other organogermanium compounds.
属性
CAS 编号 |
86745-71-3 |
|---|---|
分子式 |
C4H9GeI3 |
分子量 |
510.46 g/mol |
IUPAC 名称 |
tert-butyl(triiodo)germane |
InChI |
InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChI 键 |
GQNVXNJWUGDVDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Ge](I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


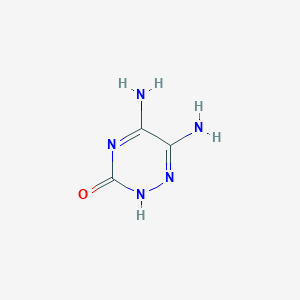
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
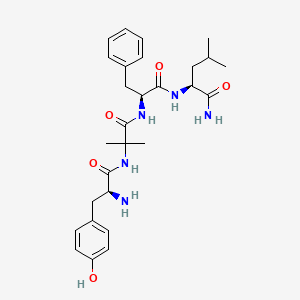
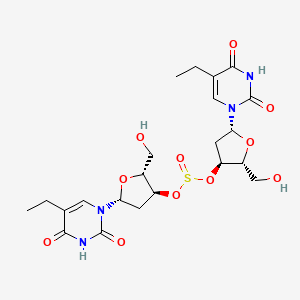
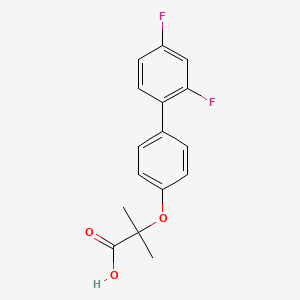

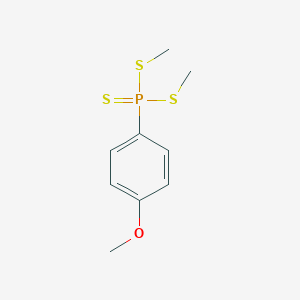
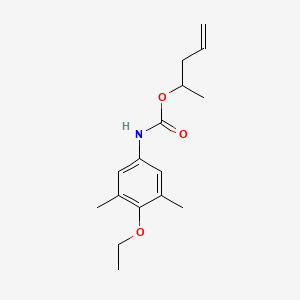
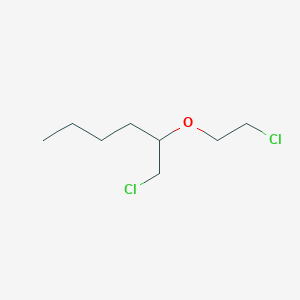
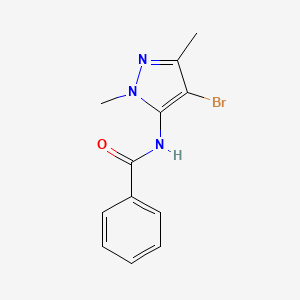
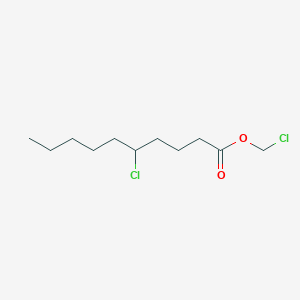
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
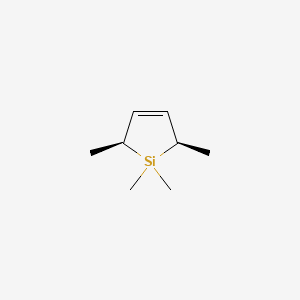
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
